molecular formula C22H28ClN3O5 B15289738 (2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride

Cat. No.: B15289738
M. Wt: 449.9 g/mol
InChI Key: SJGDCSJGIDIZHJ-RPQBTBOMSA-N
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Description

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and multiple amino and carboxyl groups. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

    Protection of Amino Groups: Protecting the amino groups to prevent unwanted reactions during the synthesis.

    Coupling Reactions: Using reagents like EDCI or DCC to couple the furan-2-yl and phenylpropanoyl groups to the hexanoic acid backbone.

    Deprotection: Removing the protecting groups to yield the final product.

    Hydrochloride Formation: Treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve efficiency and yield. Purification methods such as crystallization, chromatography, and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bonds in the furan and prop-2-enoyl groups can be reduced using hydrogenation reactions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and phenyl groups may play a role in the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
  • (1RS,2S)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide oxalate
  • Nicotine 1′-N-oxide oxalate salt

Uniqueness

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H28ClN3O5

Molecular Weight

449.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C22H27N3O5.ClH/c23-13-5-4-10-18(22(28)29)25-21(27)19(15-16-7-2-1-3-8-16)24-20(26)12-11-17-9-6-14-30-17;/h1-3,6-9,11-12,14,18-19H,4-5,10,13,15,23H2,(H,24,26)(H,25,27)(H,28,29);1H/b12-11+;/t18-,19-;/m0./s1

InChI Key

SJGDCSJGIDIZHJ-RPQBTBOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)/C=C/C2=CC=CO2.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC2=CC=CO2.Cl

Origin of Product

United States

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